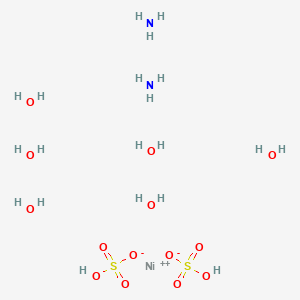
Diammonium nickel disulfate hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium nickel disulfate hexahydrate, also known as ammonium nickel(II) sulfate hexahydrate, is a coordination compound with the formula (NH₄)₂Ni(SO₄)₂·6H₂O. This compound is a hydrate form of ammonium nickel sulfate and is known for its crystalline structure and greenish-blue color. It is commonly used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium nickel disulfate hexahydrate can be synthesized by reacting nickel(II) sulfate hexahydrate with ammonium sulfate in an aqueous solution. The reaction typically involves dissolving stoichiometric amounts of nickel(II) sulfate hexahydrate and ammonium sulfate in hot deionized water, followed by slow cooling to allow the formation of crystalline precipitates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of nickel phytomining processes. This method utilizes hyperaccumulator plants to extract nickel from soils, which is then processed to produce high-purity ammonium nickel sulfate hexahydrate .
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium nickel disulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to form lower oxidation state nickel compounds.
Substitution: The ammonium ions can be substituted with other cations in certain reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reactions with other metal salts can lead to the substitution of ammonium ions
Major Products: The major products formed from these reactions include various nickel oxides, reduced nickel species, and substituted nickel salts .
Wissenschaftliche Forschungsanwendungen
Diammonium nickel disulfate hexahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of nickel ions.
Biology: The compound is utilized in studies involving nickel’s role in biological systems and its effects on cellular processes.
Medicine: Research on nickel-based compounds for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is used in electroplating, battery manufacturing, and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism by which diammonium nickel disulfate hexahydrate exerts its effects involves the interaction of nickel ions with molecular targets. Nickel ions can bind to proteins and enzymes, altering their structure and function. This interaction can affect various cellular pathways, including those involved in oxidative stress, DNA repair, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- Nickel(II) sulfate hexahydrate
- Nickel(II) chloride hexahydrate
- Nickel(II) nitrate hexahydrate
- Nickel(II) acetate tetrahydrate
Comparison: Diammonium nickel disulfate hexahydrate is unique due to its specific coordination with ammonium ions and its hexahydrate form. Compared to other nickel compounds, it offers distinct solubility and reactivity properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
7785-20-8 |
|---|---|
Molekularformel |
H7NNiO5S |
Molekulargewicht |
191.82 g/mol |
IUPAC-Name |
azane;nickel;sulfuric acid;hydrate |
InChI |
InChI=1S/H3N.Ni.H2O4S.H2O/c;;1-5(2,3)4;/h1H3;;(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
UYYYDOPDMWKWTN-UHFFFAOYSA-N |
SMILES |
N.N.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ni+2] |
Kanonische SMILES |
N.O.OS(=O)(=O)O.[Ni] |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
15699-18-0 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















